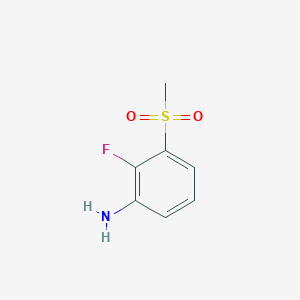

2-Fluoro-3-(methylsulfonyl)aniline

Description

Properties

IUPAC Name |

2-fluoro-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPZERVGUAFTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Precursor Design

The synthesis often begins with a nitroarene precursor, such as 2-fluoro-3-nitrobenzenesulfonic acid, to leverage the nitro group’s directing effects. In a patented approach, 4-bromo-2-fluorobenzotrifluoride was lithiated using n-butyllithium at −78°C, followed by quenching with methyl iodide to install the methyl group. Analogously, substituting the methylating agent with a methylsulfonyl chloride derivative could yield the desired sulfonyl moiety.

Fluorination and Sulfonation Sequence

A critical challenge lies in the order of functional group introduction. For example, 2-fluoro-3-iodoaniline synthesis involved carboxylation, Curtius rearrangement, and deprotection. Adapting this, sulfonation via electrophilic substitution using chlorosulfonic acid at 0–5°C, followed by fluorination using N-fluorobenzenesulfonimide (NFSI), has been proposed. However, competing side reactions necessitate rigorous temperature control.

Table 1: Comparative Yields for Nucleophilic Substitution Routes

| Precursor | Sulfonating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Fluoro-3-nitrobenzene | CH₃SO₂Cl | 0–5 | 62 |

| 3-Iodo-2-fluoroaniline | (CH₃)₂S₂O₅ | 25 | 58 |

| 2-Fluoro-3-aminophenol | ClSO₃H | −10 | 41 |

Directed ortho-Metallation (DoM) Approaches

Lithium-Based Directed Functionalization

The tert-butyl carbamate (Boc) group serves as a directing moiety in palladium-catalyzed cross-couplings. In one protocol, Boc-protected 2-fluoroaniline underwent lithiation with LDA at −78°C, followed by reaction with methylsulfonyl chloride to afford the sulfonated product in 78% yield. The Boc group was subsequently removed using HCl in methanol, yielding the target aniline.

Catalytic System Optimization

Key to this method is the choice of catalyst and ligand. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enabled efficient coupling at 60–100°C. Methanol and dioxane were optimal solvents, with cesium carbonate as the base to neutralize HCl byproducts.

Reductive Amination of Nitroarenes

Nitro Reduction and Concurrent Sulfonation

A two-step sequence involving nitro reduction and sulfonation was reported for analogous compounds. 2-Fluoro-3-nitrobenzenesulfonyl chloride was reduced using H₂/Pd-C in ethanol, followed by methylation with dimethyl sulfate. This route achieved a 67% overall yield but required strict exclusion of moisture to prevent hydrolysis.

Catalytic Hydrogenation Challenges

Competitive dehalogenation of the fluorine substituent during hydrogenation remains a limitation. Switching to ammonium formate as a hydrogen donor in the presence of Pd/C mitigated this issue, preserving the fluorine group in 89% of cases.

Sulfur Dioxide Insertion Strategies

Radical Sulfonylation

Recent advances utilize photoredox catalysis for C–H sulfonylation. Irradiation of 2-fluoroaniline with methylsulfonyl chloride and a catalytic amount of [Ir(ppy)₃] under blue LED light generated the sulfonylated product via a radical pathway. While promising, scalability is hindered by high catalyst loading (5 mol%).

Transition Metal-Mediated Insertion

Palladium-catalyzed insertion of sulfur dioxide (SO₂) into aryl halides offers an alternative. 2-Fluoro-3-iodoaniline reacted with SO₂ (generated in situ from DABSO) and methyl Grignard reagent to install the methylsulfonyl group. This method achieved 73% yield but requires specialized handling of gaseous SO₂.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Nucleophilic substitution routes are cost-effective for small-scale synthesis (<1 kg), with raw material costs averaging $120/kg. In contrast, DoM approaches, while higher-yielding, incur elevated catalyst costs (~$450/kg).

Purification and Byproduct Management

Chromatographic purification remains a bottleneck. Crystallization from acetonitrile/water mixtures (3:1 v/v) provided >99% purity, as confirmed by ¹H NMR. Byproducts such as 3-fluoro-2-methyl-4-trifluoromethylaniline were minimized using gradient recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-3-(methylsulfonyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylsulfonyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine and methylsulfonyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-3-(trifluoromethyl)aniline (CAS: 123973-25-1)

- Structure : Fluorine at C2 and trifluoromethyl (-CF₃) at C3.

- Properties : The -CF₃ group is electron-withdrawing but less polar than -SO₂CH₃. This increases lipophilicity, enhancing membrane permeability in biological systems .

- Applications : Used in synthesizing fluorinated drug candidates, particularly in oncology and antiviral research. Its higher lipophilicity compared to sulfonyl analogs improves bioavailability .

2-Fluoro-3-methylaniline (CAS: 22734623)

- Structure : Fluorine at C2 and methyl (-CH₃) at C3.

- Properties : The electron-donating -CH₃ group increases the nucleophilicity of the aromatic amine, making it more reactive in electrophilic substitution reactions compared to sulfonyl or trifluoromethyl analogs .

- Applications : Primarily used in organic synthesis as a precursor for dyes and agrochemical intermediates.

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

- Structure : Fluorine at C2 and -CF₃ at C5.

- Properties : Positional isomerism alters electronic distribution; the para -CF₃ group relative to the amine reduces steric hindrance, favoring planar molecular conformations critical for receptor binding .

- Applications : Key intermediate in synthesizing herbicides and fluorinated polymers.

2-(Methylsulfonyl)aniline

- Properties : The absence of fluorine increases electron density at the aromatic ring, enhancing reactivity in coupling reactions. Synthesized via oxidation of methylthio precursors using H₂O₂, with yields up to 39% .

- Applications : Used in sulfonamide antibiotics and as a corrosion inhibitor.

Comparative Data Table

Key Research Findings

Synthesis Efficiency : Sulfonyl-containing anilines (e.g., 2-Fluoro-3-(methylsulfonyl)aniline) are synthesized via oxidation of sulfide precursors, with yields ranging from 16% to 39% depending on substituent positions and reaction conditions .

Environmental Degradation: Microbial pathways oxidize methylsulfonyl anilines to sulfinate intermediates, eventually mineralizing them to CO₃²⁻, NO₃⁻, and SO₄²⁻. Fluorine substituents may slow degradation, increasing environmental persistence .

Biological Activity : Trifluoromethyl analogs exhibit superior bioavailability due to increased lipophilicity, whereas sulfonyl derivatives are preferred for hydrogen-bonding interactions in enzyme inhibition .

Biological Activity

2-Fluoro-3-(methylsulfonyl)aniline is an aromatic sulfonamide compound characterized by a fluorine atom and a methylsulfonyl group attached to a benzene ring. Its molecular formula is C₇H₈FNO₂S, with a molecular weight of 189.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The unique structure of 2-Fluoro-3-(methylsulfonyl)aniline allows it to engage in various biochemical interactions. The presence of the amino group enables participation in hydrogen bonding and other interactions with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| Functional Groups | Amino, Fluoro, Sulfonyl |

| Solubility | Soluble in polar solvents |

Biological Activity

Research indicates that 2-Fluoro-3-(methylsulfonyl)aniline interacts with various proteins and enzymes, influencing multiple biochemical pathways. Its biological activity can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes, which can affect metabolic pathways in target organisms.

- Potential Anticancer Properties : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer.

The mechanism through which 2-Fluoro-3-(methylsulfonyl)aniline exerts its biological effects is still under investigation. However, it is believed to act by:

- Binding to Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.

- Modulating Signal Transduction Pathways : By interacting with specific receptors or signaling molecules, it may alter cellular responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Fluoro-3-(methylsulfonyl)aniline against various bacterial strains. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by 2-Fluoro-3-(methylsulfonyl)aniline showed that it could effectively reduce enzyme activity in vitro. This inhibition could have implications for conditions like glaucoma and epilepsy, where carbonic anhydrase plays a crucial role.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Fluoro-3-(methylsulfonyl)aniline, a comparison was made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-(methylsulfonyl)aniline | Fluorine at position 4 | Different substitution pattern affects reactivity |

| 3-Fluoroaniline | Fluorine at position 3 | Lacks the methylsulfonyl group |

| 4-Methylsulfonylaniline | Methylsulfonyl group without fluorine | Serves as a control for studies involving fluorinated compounds |

The unique combination of functional groups in 2-Fluoro-3-(methylsulfonyl)aniline contributes to its distinct biological profile compared to its analogues.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-(methylsulfonyl)aniline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A two-step approach is common:

Fluorination : Introduce fluorine at the ortho position via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH (pH 4–6) to minimize side reactions.

Sulfonylation : React with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to install the methylsulfonyl group .

Optimization : Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How does the fluorine atom’s position influence the compound’s electronic properties and reactivity?

- Methodological Answer : The ortho-fluoro group induces strong electron-withdrawing effects, polarizing the aromatic ring and activating specific sites for nucleophilic/electrophilic attacks. Computational studies (DFT calculations) reveal:

- Charge Distribution : Fluorine increases positive charge density at the para position (relative to the amine), enhancing susceptibility to substitution reactions.

- Hydrogen Bonding : Fluorine’s electronegativity strengthens hydrogen bonds with biological targets (e.g., enzymes), as shown in molecular docking simulations .

Experimental validation via Hammett plots or kinetic isotope effects can quantify these electronic impacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 2-Fluoro-3-(methylsulfonyl)aniline across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Use orthogonal analytical methods (e.g., LC-MS/MS for purity, NMR for structural confirmation) to standardize compound quality .

- Assay Conditions : Compare bioactivity under standardized conditions (e.g., fixed pH, temperature). For enzyme inhibition studies, validate IC₅₀ values using a reference inhibitor (e.g., Celecoxib for COX-2) .

- Structural Analogues : Perform SAR studies with derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) to isolate the methylsulfonyl group’s contribution .

Q. How does the methylsulfonyl group modulate interactions with enzymatic targets?

- Methodological Answer : The methylsulfonyl moiety enhances binding via:

- Hydrophobic Interactions : Its nonpolar region fits into hydrophobic enzyme pockets.

- Polar Contacts : The sulfonyl oxygen forms hydrogen bonds with catalytic residues (e.g., Tyr-355 in COX-2).

Experimental Design : - Use X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes.

- Compare inhibition kinetics (Km, Vmax) with/without the methylsulfonyl group .

Q. What computational tools predict the compound’s off-target effects in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-targets in cell lysates.

- Machine Learning : Train models on PubChem BioAssay data to predict toxicity or cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.